1-Bromo-3-fluoro-5-(pentyloxy)benzene

Descripción general

Descripción

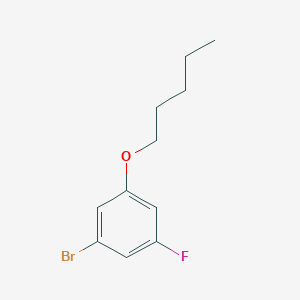

1-Bromo-3-fluoro-5-(pentyloxy)benzene is an organic compound with the molecular formula C11H14BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and pentyloxy groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-(pentyloxy)benzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and an appropriate solvent under mild conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The process is optimized to ensure high yield and purity of the final product, making it suitable for various industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-3-fluoro-5-(pentyloxy)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It participates in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Commonly used solvents include toluene, ethanol, and water.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product is typically a biaryl compound .

Aplicaciones Científicas De Investigación

1-Bromo-3-fluoro-5-(pentyloxy)benzene has diverse applications in scientific research:

Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Material Science: The compound is utilized in the development of advanced materials with specific properties.

Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-fluoro-5-(pentyloxy)benzene in chemical reactions involves the interaction of its substituents with various reagents and catalysts. For example, in the Suzuki–Miyaura coupling reaction, the palladium catalyst facilitates the formation of a new carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .

Comparación Con Compuestos Similares

- 1-Bromo-3-fluoro-5-(methoxy)benzene

- 1-Bromo-3-fluoro-5-(ethoxy)benzene

- 1-Bromo-3-fluoro-5-(propoxy)benzene

Comparison: 1-Bromo-3-fluoro-5-(pentyloxy)benzene is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties compared to its analogs with shorter alkoxy chains.

Actividad Biológica

1-Bromo-3-fluoro-5-(pentyloxy)benzene (CAS No. 1163249-89-5) is an aromatic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is characterized by the presence of a bromine atom, a fluorine atom, and a pentyloxy group attached to a benzene ring. These substitutions can significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H14BrF |

| Molecular Weight | 273.15 g/mol |

| Solubility | Soluble in organic solvents |

| CAS Number | 1163249-89-5 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to therapeutic applications.

- Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways critical for cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, potentially effective against certain bacterial strains.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of various substituted phenolic compounds, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Case Study: Anti-inflammatory Effects

In a controlled laboratory setting, the anti-inflammatory effects of this compound were assessed using a murine model. The compound was administered to mice subjected to inflammatory stimuli. Results showed a marked reduction in inflammation markers such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, initial findings suggest:

- Absorption : Rapid absorption when administered orally.

- Distribution : Wide distribution in tissues due to lipophilicity from the pentyloxy group.

- Metabolism : Likely metabolized by cytochrome P450 enzymes.

- Excretion : Primarily through urine as metabolites.

Safety and Toxicology

Toxicological assessments indicate that while this compound exhibits promising biological activity, it is essential to evaluate its safety profile comprehensively. Acute toxicity studies have shown no significant adverse effects at low concentrations; however, further studies are necessary to establish a safe dosage range for therapeutic use.

Propiedades

IUPAC Name |

1-bromo-3-fluoro-5-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-2-3-4-5-14-11-7-9(12)6-10(13)8-11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNNOSINXLPCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.